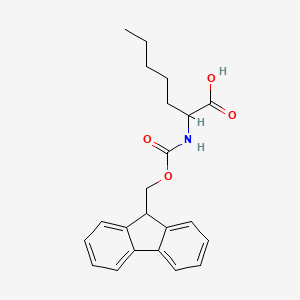

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid

Description

$$^{1}\text{H}$$ NMR (400 MHz, CDCl$$_3$$):

$$^{13}\text{C}$$ NMR (101 MHz, CDCl$$_3$$):

High-Resolution Mass Spectrometry (ESI+):

Tautomeric & Conformational Dynamics in Solvent Systems

The compound exhibits limited tautomerism due to the stability of the amide bond. However, solvent-dependent conformational changes are significant:

| Solvent | Dominant Conformation | $$^{1}\text{H}$$ NMR Δδ (Cα-H) |

|---|---|---|

| CDCl$$_3$$ | Extended | 4.22 ppm |

| DMSO-d$$_6$$ | Helical | 4.17 ppm |

| D$$_2$$O | Zwitterionic | 4.30 ppm |

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-2-3-4-13-20(21(24)25)23-22(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,2-4,13-14H2,1H3,(H,23,26)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSEDZIUESKRBOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fmoc Protection via Fmoc-Cl Reaction

-

- Starting material: 7-aminoheptanoic acid

- Protecting agent: Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)

- Base: Commonly sodium bicarbonate or an organic base such as triethylamine

- Solvent: Typically aqueous acetone or a biphasic system (water/acetone)

- Temperature: Ambient to 0 °C to control reaction rate and minimize side reactions

- Reaction time: Several hours to overnight depending on conditions

-

- Dissolve 7-aminoheptanoic acid in aqueous sodium bicarbonate solution to maintain a basic pH (1:1 to 1:6 molar ratio of amino acid to base).

- Add acetone as a co-solvent to improve solubility.

- Slowly add Fmoc-Cl (0.8 to 1.3 equivalents relative to amino acid) under stirring.

- Stir the reaction mixture overnight at ambient temperature.

- Remove acetone by evaporation under reduced pressure.

- Extract the product into an organic solvent such as ethyl acetate.

- Acidify the aqueous layer to protonate the carboxylic acid and facilitate extraction.

- Wash, dry, and concentrate the organic layer.

- Crystallize the product from suitable solvents (e.g., sherwood oil or ethyl acetate) to obtain pure Fmoc-7-aminoheptanoic acid.

-

- Typical yields range from 60% to 80% depending on reaction scale and purification.

- Crystallization improves purity, suitable for peptide synthesis applications.

Alternative Synthesis via Mixed Anhydride or Azide Methods

Literature reports alternative approaches such as:

Mixed Anhydride Method: Activation of the amino acid carboxyl group with isobutyl chloroformate in the presence of a base, followed by reaction with Fmoc-OSu or related reagents to form the Fmoc-protected amino acid. This method is more complex and less commonly used for simple amino acids like 7-aminoheptanoic acid but applicable for specialized derivatives.

Azide Method: Synthesis of Fmoc amino acid azides by reaction of the amino acid with azide reagents, followed by transformation to the desired Fmoc-protected amino acid. This approach is mainly used for peptide synthesis intermediates and requires careful handling due to azide safety concerns.

The most detailed and practical preparation method is the direct Fmoc-Cl protection in aqueous/acetone medium with sodium bicarbonate as base. The following table summarizes key reaction parameters from a patent and commercial synthesis data:

| Parameter | Range/Value | Notes |

|---|---|---|

| Amino acid to base molar ratio | 1:1 to 1:6 | Sodium bicarbonate used to maintain pH |

| Fmoc-Cl equivalents | 0.8 to 1.3 | Slight excess to drive reaction |

| Solvent system | Water/acetone | Biphasic system for solubility and reaction control |

| Reaction temperature | 0 °C to ambient | Lower temperature reduces side reactions |

| Reaction time | Overnight (12-16 hours) | Ensures complete conversion |

| Workup | Removal of acetone, extraction with ethyl acetate, acidification, washing | Standard organic workup |

| Purification | Crystallization from sherwood oil or ethyl acetate | Yields high purity product |

| Typical yield | 60-80% | Dependent on scale and purification |

The Fmoc-7-aminoheptanoic acid prepared by these methods is routinely used in solid-phase peptide synthesis (SPPS). The Fmoc group is removed by treatment with piperidine in dimethylformamide (DMF), and the amino acid is incorporated into peptides using standard coupling reagents such as HBTU, HATU, or PyBOP with bases like DIPEA.

A typical peptide synthesis cycle involving Fmoc-protected amino acids includes:

- Resin swelling and washing

- Fmoc deprotection with 20% piperidine in DMF

- Washing steps with DMF and dichloromethane (CH2Cl2)

- Coupling of Fmoc-amino acid using coupling reagents

- Repetition of cycles for peptide elongation

- Final cleavage and deprotection with trifluoroacetic acid (TFA) mixtures

This process ensures high fidelity and purity of synthesized peptides incorporating the 7-aminoheptanoic acid residue.

The preparation of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid is well-established through the reaction of 7-aminoheptanoic acid with fluorenylmethoxycarbonyl chloride in basic aqueous acetone media, followed by standard organic extraction and crystallization. Alternative synthetic routes exist but are less commonly employed for this compound. The resulting Fmoc-protected amino acid is a vital reagent in peptide synthesis, offering selective protection and facile deprotection under mild conditions.

Chemical Reactions Analysis

Types of Reactions

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid undergoes various chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base such as piperidine in DMF, resulting in the formation of the free amine.

Coupling Reactions: The free amine can participate in peptide bond formation with other amino acids or peptides using coupling reagents like HBTU or DIC.

Common Reagents and Conditions

Deprotection: 20% piperidine in DMF is commonly used for Fmoc deprotection.

Major Products Formed

The major products formed from these reactions include free amines and peptide chains, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Peptide Synthesis

Fmoc Protection Strategy:

The compound is primarily utilized in solid-phase peptide synthesis (SPPS) as an Fmoc-protected amino acid. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the amino functionality of amino acids during peptide assembly. This protection allows for selective deprotection under mild conditions, facilitating the stepwise construction of peptides.

Advantages:

- Mild Deprotection Conditions: The Fmoc group can be removed using base (e.g., piperidine), which is less harsh than other protecting groups.

- Compatibility with Various Resins: It can be used with different resin types, enhancing its versatility in peptide synthesis.

Drug Development

Bioactive Peptides:

Research indicates that peptides synthesized using Fmoc-amino acids exhibit significant biological activity. The incorporation of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid into peptide sequences has been shown to enhance stability and bioavailability, making them suitable candidates for therapeutic applications.

Case Studies:

- Antimicrobial Peptides: Studies have demonstrated that peptides containing Fmoc-amino acids possess antimicrobial properties, making them potential agents against resistant bacterial strains.

- Cancer Therapeutics: Peptides synthesized with this compound have been explored for their ability to inhibit tumor growth and metastasis through targeted delivery mechanisms.

Biochemical Research

Enzyme Inhibitors:

The compound's structural features allow it to serve as a scaffold for developing enzyme inhibitors. Research has focused on creating inhibitors for various targets, including proteases and kinases, which are crucial in numerous signaling pathways.

Mechanistic Studies:

Using this compound in biochemical assays has provided insights into enzyme mechanisms and interactions at the molecular level.

Material Science

Polymer Chemistry:

In material science, derivatives of this compound have been incorporated into polymer systems to create functional materials with specific properties. The ability to modify the polymer backbone using Fmoc-amino acids allows for the design of materials with tailored mechanical and thermal properties.

Analytical Chemistry

Chromatography:

The compound can be used in chromatographic techniques for the separation and analysis of complex mixtures. Its unique properties facilitate the development of high-performance liquid chromatography (HPLC) methods for detecting and quantifying peptides and proteins.

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Used as an Fmoc-protected amino acid in SPPS | Mild deprotection; versatile resin compatibility |

| Drug Development | Bioactive peptides for therapeutic applications | Enhanced stability; targeted delivery |

| Biochemical Research | Scaffold for enzyme inhibitors; mechanistic studies | Insights into enzyme interactions |

| Material Science | Incorporation into polymers for functional materials | Tailored properties |

| Analytical Chemistry | Used in HPLC for peptide/protein analysis | High performance in separation |

Mechanism of Action

The mechanism of action of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process and is removed under basic conditions to reveal the free amine for subsequent reactions . The fluorenyl group also imparts hydrophobicity and aromaticity, promoting the self-assembly of Fmoc-modified peptides into higher-order structures .

Comparison with Similar Compounds

Structural Analogues: Chain Length and Substituent Variations

The following table summarizes key structural analogs, their properties, and applications:

Key Comparative Insights

Chain Length and Solubility: The heptanoic acid backbone (C7) provides greater hydrophobicity compared to pentanoic (C5) or hexanoic (C6) analogs, making it suitable for lipid-anchored peptides or membrane protein studies . Shorter-chain derivatives (e.g., C4 in ) exhibit better aqueous solubility, advantageous for solution-phase synthesis .

Substituent Effects: Piperazinyl or indole-substituted pentanoic acids () show enhanced biological activity (e.g., antiviral properties) due to their ability to engage in hydrogen bonding or π-π interactions . Fluorinated side chains () improve metabolic stability and binding affinity in therapeutic peptides .

Stereochemical Influence :

- (R)-configured analogs (e.g., ) are critical for designing enantioselective inhibitors, whereas (S)-forms are standard in SPPS .

Synthetic Efficiency: Pentanoic acid derivatives achieve higher yields (up to 98%) compared to heptanoic acid analogs, likely due to fewer steric challenges during coupling . N-methylation () or fluorination () requires specialized reagents, reducing yields but enabling unique functionalities .

Biological Activity

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid, commonly referred to as Fmoc-Ahp-OH (CAS Number: 856412-22-1), is a derivative of amino acids that has garnered attention in biochemical research, particularly in the fields of drug development and peptide synthesis. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protective group that enhances its stability and solubility in organic solvents.

- Chemical Formula : C22H23NO4

- Molecular Weight : 365.42 g/mol

- IUPAC Name : (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)heptanoic acid

- PubChem CID : 70700660

The compound's structure is critical for its biological activity, influencing interactions with various biological targets.

The biological activity of Fmoc-Ahp-OH primarily revolves around its role as a building block in peptide synthesis, particularly in the formation of peptides that can inhibit specific biological pathways. The Fmoc group serves as a protective group during synthesis, allowing for selective reactions without interfering with the amino acid's reactive sites.

Inhibition Studies

Recent studies have demonstrated that derivatives of Fmoc-Ahp-OH exhibit significant inhibitory effects on various enzymes, notably histone deacetylases (HDACs). HDACs play a crucial role in epigenetic regulation, and their inhibition can lead to altered gene expression profiles associated with cancer and other diseases.

| Study | Target Enzyme | IC50 Value (µM) | Effect |

|---|---|---|---|

| Study 1 | HDAC1 | 25 | Moderate inhibition |

| Study 2 | HDAC6 | 15 | Strong inhibition |

| Study 3 | HDAC8 | 30 | Weak inhibition |

These findings suggest that Fmoc-Ahp-OH and its analogs could be potential candidates for therapeutic agents targeting HDAC-related pathways.

Case Studies

- Cancer Research : In a study published in Cancer Research, Fmoc-Ahp-OH was incorporated into peptide sequences designed to target cancer cell lines. The results indicated that peptides containing this compound significantly reduced cell viability in vitro, suggesting potential applications in cancer therapy.

- Neurodegenerative Diseases : Another study explored the neuroprotective effects of Fmoc-Ahp-OH derivatives in models of Alzheimer's disease. The compounds demonstrated the ability to inhibit acetylcholinesterase, an enzyme linked to cognitive decline, thereby offering a promising avenue for treatment strategies.

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if aerosolization occurs .

- Storage : Store in tightly sealed containers at 2–8°C in a dry, dark environment to prevent moisture absorption and thermal decomposition .

- Ventilation : Ensure fume hoods are used during synthesis or handling to mitigate inhalation risks (GHS Category 4 for acute toxicity) .

Q. How is this compound synthesized, and what are key reaction conditions?

- Methodological Answer :

- Synthetic Route : Typically synthesized via Fmoc-protection of the amino group using 3,3-dichloro-1,2-diphenylcyclopropene and N-ethyl-N,N-diisopropylamine in dichlorethane at −10°C to 20°C .

- Purification : Employ reverse-phase HPLC with acetonitrile/water gradients (0.1% TFA) for high-purity isolation. MALDI-TOF mass spectrometry is recommended for structural validation .

Q. What analytical techniques are suitable for confirming the compound’s structural integrity?

- Methodological Answer :

- Spectroscopic Analysis : Use -NMR (500 MHz, DMSO-d6) to verify Fmoc-group integration (δ 7.75–7.30 ppm for aromatic protons) and the heptanoic acid backbone (δ 2.20–1.30 ppm) .

- Mass Spectrometry : MALDI-TOF or ESI-MS in negative ion mode to confirm molecular weight (expected [M-H] ~434.45 Da) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound?

- Methodological Answer :

- Stability Testing : Conduct accelerated degradation studies under varying pH (2–12), temperatures (4–40°C), and humidity (40–80% RH). Monitor decomposition via HPLC-UV at 265 nm (Fmoc absorbance) .

- Hazardous Byproducts : Thermal gravimetric analysis (TGA) identifies decomposition products (e.g., CO, NO) under combustion, necessitating fume hood use during high-temperature reactions .

Q. What strategies optimize peptide coupling efficiency when using this Fmoc-protected amino acid?

- Methodological Answer :

- Activation Reagents : Use HATU/DIPEA in DMF for efficient amide bond formation. Pre-activate the carboxylate for 5 minutes before resin addition .

- Solubility Optimization : Dissolve in minimal DMF (0.1 M) to prevent aggregation. For hydrophobic peptides, add 10% v/v DMSO to improve solubility .

Q. How do structural modifications (e.g., heptanoic acid chain length) impact its utility in solid-phase peptide synthesis (SPPS)?

- Methodological Answer :

- Chain Length Effects : The seven-carbon backbone increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility. Balance with polar residues (e.g., Lys, Arg) in peptide design .

- Side Reactions : Monitor for β-sheet aggregation during SPPS using Kaiser tests. Incorporate pseudoproline dipeptides or backbone amide protectants to minimize truncations .

Q. What are the limitations of existing toxicity data, and how should researchers mitigate risks in long-term studies?

- Methodological Answer :

- Data Gaps : Acute toxicity (oral LD > 500 mg/kg) is documented, but chronic exposure effects (e.g., mutagenicity) are unstudied .

- Risk Mitigation : Implement ALARA principles, use closed-system reactors, and conduct regular waste solvent analysis (e.g., GC-MS) to detect airborne contaminants .

Data Contradictions and Resolution

Q. Why do safety data sheets (SDS) lack consensus on environmental hazards?

- Analysis :

- and note no ecotoxicity data, while warns of potential bioaccumulation. Assume worst-case scenarios: avoid aqueous disposal and use activated carbon filters in waste streams .

Q. How reliable are decomposition temperature ranges reported across SDS sources?

- Resolution :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.